molecular formula C12H13ClN2O3 B4969735 N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide

N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide

Cat. No. B4969735
M. Wt: 268.69 g/mol
InChI Key: KRVFXWRRFLGDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide, also known as CBTFC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTFC belongs to the class of hydrazide derivatives and has a molecular formula of C12H13ClN2O3.

Mechanism of Action

The mechanism of action of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is still not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer development. N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell wall components, leading to bacterial cell death.
Biochemical and Physiological Effects
N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of bacterial growth. In addition, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is its ease of synthesis, making it readily available for scientific research purposes. Additionally, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown potent activity against various strains of bacteria and cancer cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide and to assess its safety and efficacy in vivo.
Conclusion
In conclusion, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide is a promising synthetic compound that has shown significant potential in various scientific research applications, including its potential use as an antitumor agent, anti-inflammatory agent, and antibacterial agent. While much research is still needed to fully understand the mechanism of action and potential therapeutic applications of N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide, its ease of synthesis and low toxicity make it a promising candidate for further development as a therapeutic agent.

Synthesis Methods

N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide can be synthesized through a multistep reaction process involving the condensation of 4-chlorobenzoyl chloride and tetrahydro-2-furan carbohydrazide in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown promising results in various scientific research applications, including its potential use as an antitumor agent, anti-inflammatory agent, and antibacterial agent. In vitro studies have demonstrated that N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Moreover, N'-(4-chlorobenzoyl)tetrahydro-2-furancarbohydrazide has demonstrated potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N'-(4-chlorobenzoyl)oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-5-3-8(4-6-9)11(16)14-15-12(17)10-2-1-7-18-10/h3-6,10H,1-2,7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVFXWRRFLGDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-benzoic acid N'-(tetrahydro-furan-2-carbonyl)-hydrazide

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